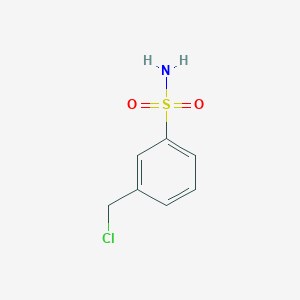
7-Methyl-1-benzothiophen-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including 7-Methyl-1-benzothiophen-5-amine hydrochloride, can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the one-step synthesis of benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the benzothiophene scaffold.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1-benzothiophen-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Methyl-1-benzothiophen-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Methyl-1-benzothiophen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Methyl-1-benzothiophen-5-amine hydrochloride include other benzothiophene derivatives such as sertaconazole, raloxifene, and DNTT . These compounds share a common benzothiophene scaffold but differ in their substituents and functional groups.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable for certain synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H10ClNS |
|---|---|
Poids moléculaire |
199.70 g/mol |
Nom IUPAC |
7-methyl-1-benzothiophen-5-amine;hydrochloride |
InChI |
InChI=1S/C9H9NS.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5H,10H2,1H3;1H |
Clé InChI |
CUJSJHOUTKVFDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1SC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)





![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)



![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)

